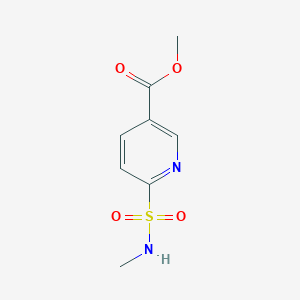

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Description

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate is a pyridine-3-carboxylate derivative featuring a methylsulfamoyl group at the 6-position of the pyridine ring. Pyridine carboxylates are widely used in pharmaceutical and synthetic chemistry due to their versatility as intermediates and bioactive scaffolds. Below, we compare this compound with its closest structural analogs, emphasizing substituent effects, molecular properties, and applications.

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

methyl 6-(methylsulfamoyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H10N2O4S/c1-9-15(12,13)7-4-3-6(5-10-7)8(11)14-2/h3-5,9H,1-2H3 |

InChI Key |

ILKIWESLZKYTEG-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with methylamine and sulfur dioxide, followed by esterification with methanol . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride

- Structure: Features a methylaminomethyl group at the 6-position (vs. methylsulfamoyl in the target compound).

- Molecular Weight : 253.12 g/mol .

- Properties: High purity (≥95%), dihydrochloride salt form enhances solubility. The methylaminomethyl group introduces a basic amine, influencing reactivity and interactions with biological targets.

- Applications : Used as a building block for drug candidates, leveraging its pyridine core for molecular recognition .

Methyl 6-(trifluoromethyl)pyridine-3-carboxylate

- Structure : Substituted with a trifluoromethyl group at the 6-position.

- Spectroscopic Data : ¹³C and ¹⁹F NMR spectra confirm electron-withdrawing effects of the CF₃ group, which may alter electronic distribution and reactivity compared to methylsulfamoyl .

- Properties : The CF₃ group increases lipophilicity and metabolic stability, making it valuable in agrochemical and medicinal chemistry .

Methyl 6-(aminomethyl)nicotinate hydrochloride

Methyl 6-(2-aminophenyl)pyridine-3-carboxylate

Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

- Structure : Bromine and benzyloxy substituents on a fused pyrazolopyridine system (CAS 65417-07-4).

- Molecular Formula : C₁₆H₁₃BrN₂O₃ .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (CF₃) and sulfamoyl groups are electron-withdrawing, reducing electron density on the pyridine ring and altering reactivity in nucleophilic substitutions .

- Solubility and Bioavailability: Dihydrochloride salts (e.g., Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride) improve aqueous solubility, critical for drug formulation . Lipophilic groups (e.g., CF₃, benzyloxy) enhance membrane permeability but may reduce solubility .

Data Table: Key Comparative Parameters

Biological Activity

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 6-position with a methylsulfamoyl group and a carboxylate group at the 3-position. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This interaction is crucial for its antimicrobial and anticancer properties.

- Receptor Modulation : The pyridine moiety may interact with various receptors, influencing cellular signaling pathways and biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the specific pathways involved.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring, methylsulfamoyl group | Antimicrobial, anticancer |

| Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate | Similar structure but ethyl ester | Antimicrobial, potential drug scaffold |

| Methyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate | Dimethyl substitution | Enhanced biological activity in some assays |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 25 µg/mL, indicating potent activity.

- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be around 30 µM for certain cell lines, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to programmed cell death in tumor cells, highlighting its therapeutic potential in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.